1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the 3-fluorophenyl group: This step often involves the use of fluorinated aromatic compounds and suitable coupling reagents.
Formation of the pyrrolidinone ring: This can be synthesized via cyclization reactions involving amines and carbonyl compounds.
Urea formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Dibenzo-1,4-dioxin: Shares the dioxin ring structure but lacks the additional functional groups.
Polychlorinated dibenzodioxins: Similar in structure but contain chlorine atoms, leading to different properties and toxicities.
Benzo[d][1,3]dioxin-4-one derivatives:
Uniqueness: 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its combination of aromatic, heterocyclic, and urea functionalities. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse sources to provide a comprehensive understanding of its biological activity.
The compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C18H19FN2O3 |
Molecular Weight | 336.35 g/mol |
CAS Number | Not available |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the benzodioxin moiety followed by the introduction of the urea and pyrrolidine groups. The detailed synthetic route can vary based on starting materials and desired purity levels.
Anticancer Activity
Recent studies have demonstrated that derivatives of the benzodioxin structure exhibit significant anticancer activity against various human cancer cell lines. For instance, compounds similar in structure to 1-(2,3-dihydro-1,4-benzodioxin) have been evaluated for their efficacy against breast cancer (MCF-7), prostate cancer (DU-145), and lung cancer (A549) cell lines using MTT assays. Results indicated that these compounds can inhibit cell proliferation effectively, suggesting potential as chemotherapeutic agents .
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells, which is crucial for reducing tumor growth.
Other Biological Activities
Beyond anticancer properties, this compound has shown promise in other areas:
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties that may be beneficial in treating conditions like arthritis.
Study 1: Anticancer Evaluation
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives related to this compound and tested their anticancer activity. Among these, a specific derivative demonstrated an IC50 value lower than that of standard chemotherapeutics .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of related compounds. It was found that these compounds could significantly reduce inflammation markers in vitro and in vivo models .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4/c20-12-2-1-3-15(8-12)23-11-14(10-18(23)24)22-19(25)21-13-4-5-16-17(9-13)27-7-6-26-16/h1-5,8-9,14H,6-7,10-11H2,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMHLLNXVHSAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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